molecular formula C18H26N2O4S B14017385 cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-76-2

cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14017385
CAS No.: 35819-76-2
M. Wt: 366.5 g/mol
InChI Key: RNUGKTPNXSCIHX-UHFFFAOYSA-N
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Description

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C19H29N2O3S It is known for its unique structure, which combines a cyclopentyl group, a phenyl ring, and a cyclohexylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cyclopentylamine with 4-(cyclohexylsulfamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonamide groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl N-[4-(ethoxycarbonyl)phenyl]carbamate
  • Cyclopentyl N-[4-(methylsulfamoyl)phenyl]carbamate

Uniqueness

Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

35819-76-2

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

IUPAC Name

cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C18H26N2O4S/c21-18(24-16-8-4-5-9-16)19-14-10-12-17(13-11-14)25(22,23)20-15-6-2-1-3-7-15/h10-13,15-16,20H,1-9H2,(H,19,21)

InChI Key

RNUGKTPNXSCIHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3CCCC3

Origin of Product

United States

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